Z-Pro-Ala-Gly-Pro-4M-betana
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Pro-Ala-Gly-Pro-4M-betana is a synthetic peptide compound with a specific sequence of amino acids. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s full name is Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana, where “Z” stands for the benzyloxycarbonyl protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana involves multiple steps, starting with the protection of amino groups using the benzyloxycarbonyl group. The peptide chain is then assembled using standard solid-phase peptide synthesis techniques. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The benzyloxycarbonyl protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid can be used for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is employed in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: The compound is used in the development of bio-compatible materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Hydroxy-betana
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methyl-betana
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Ethoxy-betana
Uniqueness
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This modification can influence the compound’s stability, solubility, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
100900-21-8 |
---|---|
Molecular Formula |
C34H39N5O7 |
Molecular Weight |
629.7 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-[[2-[[(2S)-1-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H39N5O7/c1-22(36-32(42)28-15-9-17-39(28)34(44)46-21-23-10-4-3-5-11-23)31(41)35-20-30(40)37-33(43)27-14-8-16-38(27)25-18-24-12-6-7-13-26(24)29(19-25)45-2/h3-7,10-13,18-19,22,27-28H,8-9,14-17,20-21H2,1-2H3,(H,35,41)(H,36,42)(H,37,40,43)/t22-,27-,28-/m0/s1 |
InChI Key |
UDKUGLWNVKOFSM-FAQZDJIUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NC(=O)[C@@H]1CCCN1C2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@@H]4CCCN4C(=O)OCC5=CC=CC=C5 |
SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C4CCCN4C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(=O)C1CCCN1C2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C4CCCN4C(=O)OCC5=CC=CC=C5 |
Synonyms |
Z-PRO-ALA-GLY-PRO-4M-BETANA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.